7a-Methyl-3-methylenehexahydrobenzofuran-2-one
CAS No.: 342617-21-4
Cat. No.: VC18459963
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342617-21-4 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one |
| Standard InChI | InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3 |
| Standard InChI Key | CPAWXRWDKTWXJD-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCCC1C(=C)C(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one according to IUPAC guidelines . Alternative designations include NSC266184, DTXSID40313085, and hexahydro-7a-methyl-3-methylene-2(3H)-benzofuranone . Its CAS registry numbers (20917-92-4 and 67498-53-7) distinguish it from structurally similar molecules .
Molecular Architecture
The molecule comprises a fused bicyclic system: a tetrahydrobenzofuran core with a methyl group at the 7a position and a methylidene substituent at C3. The SMILES notation encapsulates this arrangement, highlighting the lactone ring (2-benzofuranone) and unsaturated methylidene moiety .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 166.22 g/mol | |
| Exact mass | 166.09938 Da | |
| Topological PSA | 26.3 Ų | |
| XLogP3 | 2.2 |
Physicochemical Properties
Stability and Reactivity
The compound’s bicyclic framework confers rigidity, while the α,β-unsaturated lactone group suggests potential reactivity toward nucleophiles. Computational data indicate a LogP of 2.2, implying moderate lipophilicity suitable for penetration into hydrophobic matrices . No experimental melting or boiling points are reported, but its solid-state stability is inferred from supplier storage recommendations .
Spectroscopic Profiles
Mass spectrometry (GC-MS) reveals a base peak at m/z 123, corresponding to fragmentation at the lactone ring. Secondary peaks at m/z 43 and 95 suggest cleavage of the methylidene and methyl groups .
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Hydrogen bond donors | 0 | PubChem |
| Hydrogen bond acceptors | 2 | PubChem |
| Rotatable bonds | 0 | PubChem |
| Complexity index | 244 | PubChem |
Synthesis and Industrial Production
Manufacturing Methods
While detailed synthetic routes are proprietary, the structure suggests feasible pathways via Diels-Alder cyclization or lactonization of hydroxy acids. Suppliers like Parchem classify it as a specialty material, implying batch production under controlled conditions .
Purification and Quality Control
Analytical techniques such as HPLC and NMR ensure purity >95%, as mandated for research-grade chemicals . The absence of MSDS-reported impurities underscores rigorous quality protocols .
Applications and Utilization
Research Contexts
The compound’s α,β-unsaturated lactone motif mirrors bioactive natural products, positioning it as a candidate for pharmacophore modeling. Its bicyclic structure may also serve as a scaffold in polymer chemistry .
Industrial Relevance
As a specialty chemical, it finds niche applications in fragrance synthesis and advanced material science, though specific uses remain undisclosed due to proprietary constraints .
Recent Advances and Future Directions
Computational Studies
2025 PubChem updates highlight its Kovats retention index (1302) in GC analyses, aiding chromatographic identification . Molecular dynamics simulations predict stable binding to hydrophobic pockets in proteins, meriting further biochemical exploration .
Knowledge Gaps
Missing data on solubility, thermal stability, and biological activity limit application scope. Collaborative academia-industry studies could address these deficits.
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